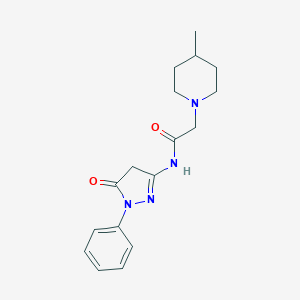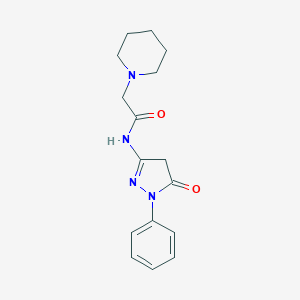![molecular formula C13H5F3N4OS B276385 5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one](/img/structure/B276385.png)
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as palladium on carbon under nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves steps such as refluxing, reduced pressure concentration, and the use of high-pressure kettles for certain reactions . The starting materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize byproducts and impurities.
化学反应分析
Types of Reactions
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and isocyanates . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinolines.
科学研究应用
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares the triazole and trifluoromethyl groups but differs in the ring structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazole ring fused to a thiadiazine ring, showing similar biological activities.
Uniqueness
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is unique due to its combination of triazole, thiazine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
属性
分子式 |
C13H5F3N4OS |
|---|---|
分子量 |
322.27 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one |
InChI |
InChI=1S/C13H5F3N4OS/c14-13(15,16)6-1-2-7-9(3-6)17-4-8-10(7)22-12-19-18-5-20(12)11(8)21/h1-5H |
InChI 键 |
KJYLPKAUPPFQHN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
规范 SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)


![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B276324.png)
